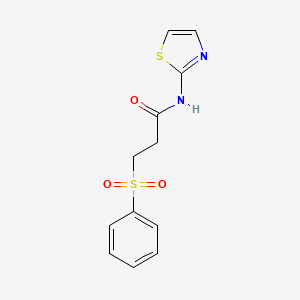

3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 1,3-thiazol-2-yl moiety at the amide nitrogen. The benzenesulfonyl group enhances electrophilicity and metabolic stability, while the thiazole ring contributes to π-π interactions and hydrogen bonding, critical for target recognition .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-11(14-12-13-7-8-18-12)6-9-19(16,17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRMMXXCQWHJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

Reaction with 1,3-thiazole-2-amine: The benzenesulfonyl chloride is then reacted with 1,3-thiazole-2-amine in the presence of a base such as triethylamine to form the intermediate this compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted amides or alcohol derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections or cancer.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity.

Comparison with Similar Compounds

3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

- Structure : Differs by a phenyl substitution at the 4-position of the thiazole ring.

- Properties: Molecular weight 372.46 g/mol, hydrogen bond donors (HBD) = 1, hydrogen bond acceptors (HBA) = 3. The phenyl group increases hydrophobicity (logP ~2) compared to the unsubstituted thiazole in the target compound .

- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

3-(Benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure : Benzylsulfonyl replaces benzenesulfonyl; thiadiazole replaces thiazole.

- Properties: Molecular weight 325.41 g/mol, HBD = 1, HBA = 4.

- Implications : Thiadiazole’s electron-withdrawing nature may enhance stability under acidic conditions.

Analogues with Extended Heterocyclic Systems

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide

- Structure : Incorporates a benzothiazole and a chlorophenyl-thiazolo-triazole hybrid.

- Properties: Molecular weight 531.06 g/mol, HBD = 1, HBA = 5.

- Implications : Complex structure may hinder synthetic scalability but offer selective target interactions.

Analogues with Sulfonyl Modifications

3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide

3-(Phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

- Structure : Identical to the target compound but with a phenylsulfonyl instead of benzenesulfonyl group.

- Properties : Similar molecular weight (~370 g/mol) but slightly altered electronic properties due to substituent positioning .

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Synthetic Routes: The target compound and analogues are synthesized via convergent approaches, often involving coupling of thiazol-2-amines with sulfonyl-propanoyl chlorides .

- Biological Activity : Thiazole and sulfonyl motifs are associated with kinase inhibition and enzyme modulation (e.g., alkaline phosphatase) . However, cytotoxicity data for the target compound are lacking.

- Structure-Activity Relationships (SAR) :

Biological Activity

3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzenesulfonyl group and a thiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 378.5 g/mol. The compound appears as a white to light yellow crystalline powder, exhibiting limited solubility in water but good solubility in organic solvents like methanol and acetone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Preliminary studies suggest its potential as a therapeutic agent in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide functional group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in inflammatory processes.

- Electrophilic Aromatic Substitution : The thiazole ring enhances the reactivity of the compound, allowing it to interact with various biological targets.

- Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of biologically active moieties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways | |

| Enzyme Interaction | Interacts with specific enzymes |

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested for its efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity. Further investigations revealed that the compound targets bacterial cell wall synthesis, leading to cell lysis.

Toxicity and Safety

Preliminary toxicity studies suggest that this compound exhibits low toxicity in vitro. However, comprehensive toxicological assessments are necessary to evaluate its safety profile before clinical applications can be considered.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Assessing the therapeutic potential and safety in animal models.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.